2,2-Dimethyl-3-(4-tert-butylphenyl)propanal
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Overview
Description
2,2-Dimethyl-3-(4-tert-butylphenyl)propanal is an organic compound with the molecular formula C15H22O. It is a derivative of propanal, featuring a tert-butyl group attached to a phenyl ring, which is further connected to a propanal moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(4-tert-butylphenyl)propanal typically involves the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by strong acids such as triflic acid or solid acids like zeolites . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize output. The process may also include purification steps such as distillation and crystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(4-tert-butylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(4-tert-butylphenyl)propanal has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(4-tert-butylphenyl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The phenyl ring and tert-butyl group contribute to the compound’s stability and reactivity, influencing its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A related compound used as a raw material for antioxidants and UV absorbers.
Tris(2,4-di-tert-butylphenyl) phosphite: Used in catalysis and metallation reactions.
Uniqueness
2,2-Dimethyl-3-(4-tert-butylphenyl)propanal is unique due to its specific structural features, including the combination of a tert-butyl group and an aldehyde moiety attached to a phenyl ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-2,2-dimethylpropanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-14(2,3)13-8-6-12(7-9-13)10-15(4,5)11-16/h6-9,11H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEDCZWALBYNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C)(C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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